![molecular formula C13H12Cl2N2O4S2 B2671342 2-[(2,3-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate CAS No. 344264-37-5](/img/structure/B2671342.png)

2-[(2,3-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

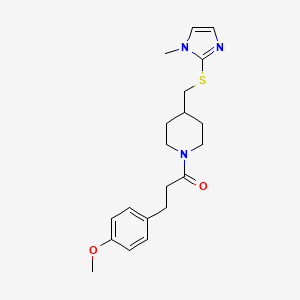

2-[(2,3-Dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate (DCATDMS) is an organic compound that is used in scientific research as an inhibitor of enzymes. It is a small molecule that has a sulfamate group and a thienyl ring attached to a dichloroanilino carbonyl moiety. This compound has a wide range of applications in biochemical and physiological research due to the fact that it can selectively inhibit the activity of certain enzymes.

Aplicaciones Científicas De Investigación

Allosteric Modifiers of Hemoglobin

The design and synthesis of compounds that decrease the oxygen affinity of human hemoglobin A have been explored, with several new compounds identified as strong allosteric effectors. These findings are significant for applications requiring the modulation of oxygen delivery, such as in ischemia, stroke, tumor radiotherapy, and the development of blood substitutes. One study highlighted the synthesis of 20 compounds and detailed their structure-activity relationships, noting two compounds with notably high activity compared to known allosteric effectors (Randad et al., 1991).

Swern-Type Oxidation

A novel method for activating dimethyl sulfoxide (DMSO) for Swern-type oxidation using a simple chlorinated hydrocarbon reagent has been developed. This method allows for the efficient conversion of alcohols to carbonyl products and represents the first instance of DMSO activation by such a reagent. The simplicity and efficiency of this approach are highlighted for its potential utility in synthetic organic chemistry (Nguyen & Hall, 2014).

Crystal and Molecular Structure Analysis

The crystal structures of compounds related to 2-[(2,3-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate have been determined, showcasing the impact of substituents on molecular interactions and packing in solid states. These structural insights are crucial for understanding the reactivity and potential applications of such compounds in material science and molecular design (Chruszcz et al., 2002).

Hydrogen Production from Water

Research into the photogeneration of hydrogen from water has utilized complexes related to the query compound as molecular catalysts. This work demonstrates the potential of such compounds in sustainable energy applications, particularly in the development of efficient systems for hydrogen production using visible light (Du, Knowles, & Eisenberg, 2008).

C-H Carboxylation

A Pd(II)-catalyzed protocol for the carboxylation of ortho-C-H bonds in anilides, forming N-acyl anthranilic acids, has been developed. This methodology provides a novel strategy for assembling biologically significant molecules, demonstrating the versatility of related compounds in facilitating complex organic transformations (Giri, Lam, & Yu, 2010).

Propiedades

IUPAC Name |

[2-[(2,3-dichlorophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O4S2/c1-17(2)23(19,20)21-10-6-7-22-12(10)13(18)16-9-5-3-4-8(14)11(9)15/h3-7H,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRCSMHRDCKPIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,3-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B2671259.png)

![3-(2-methoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2671260.png)

![8-Bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-5-carboxylic acid](/img/structure/B2671261.png)

![2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2671263.png)

![5-Fluoro-4-methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2671264.png)

![1-(2,3-Dimethylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2671270.png)

![6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2671273.png)

![tert-butyl N-{4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}carbamate](/img/structure/B2671275.png)

![3-Methyl-5-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2671278.png)

![4-methyl-N-[1-(2-methylphenyl)ethyl]-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2671279.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2671281.png)

![2-Chloro-N-[2-(4-cyanophenyl)ethyl]-N-methylacetamide](/img/structure/B2671282.png)